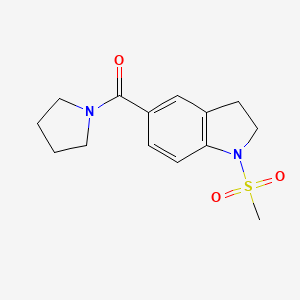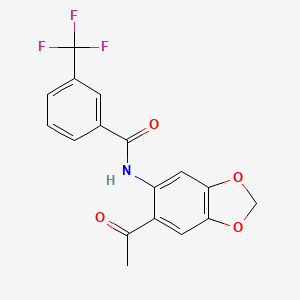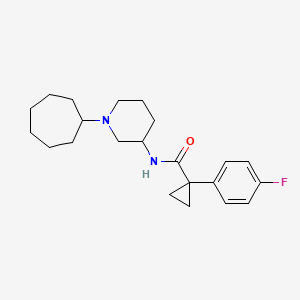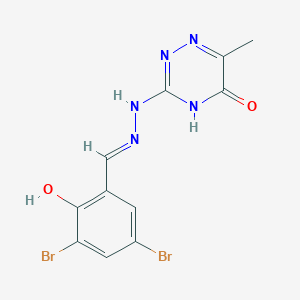
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline, also known as MSPI, is a synthetic indoline derivative that has gained attention in recent years due to its potential applications in scientific research. MSPI has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields such as pharmacology, toxicology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline is not fully understood, but it is believed to involve the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synapse, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been found to exhibit a wide range of biochemical and physiological effects. In addition to its activity as an SSRI, 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has also been found to exhibit significant activity as an antioxidant and anti-inflammatory agent. This makes it a potential candidate for use in the treatment of various diseases such as arthritis, cardiovascular disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline in lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one of the limitations of using 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline is its relatively low potency compared to other SSRIs. This can make it difficult to achieve significant effects at lower concentrations.
Direcciones Futuras
There are several potential future directions for research on 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline. One area of interest is in the development of new antidepressant drugs based on the structure of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline. Another potential direction is in the use of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline as a tool for studying the role of serotonin in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline involves a multi-step process that begins with the reaction of 5-nitroindole with methylsulfonyl chloride to form 5-nitro-1-(methylsulfonyl)indole. This intermediate is then reduced to 5-amino-1-(methylsulfonyl)indole using a suitable reducing agent. The final step involves the reaction of 5-amino-1-(methylsulfonyl)indole with pyrrolidine-1-carboxylic acid to produce 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of pharmacology, where 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been found to exhibit significant activity as a selective serotonin reuptake inhibitor (SSRI). This makes it a potential candidate for the development of new antidepressant drugs.
In addition to its pharmacological properties, 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has also been found to exhibit significant activity as an antioxidant and anti-inflammatory agent. This makes it a potential candidate for use in the treatment of various diseases such as arthritis, cardiovascular disease, and cancer.
Propiedades
IUPAC Name |
(1-methylsulfonyl-2,3-dihydroindol-5-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20(18,19)16-9-6-11-10-12(4-5-13(11)16)14(17)15-7-2-3-8-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRWOPUXNASPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24814636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Methylsulfonyl)-5-(pyrrolidin-1-ylcarbonyl)indoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)
![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)


![7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6060977.png)
![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060983.png)
![N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide](/img/structure/B6060986.png)
![2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6060992.png)

![N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6061003.png)
![7-(3-methoxybenzyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061005.png)
![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-thiophenecarboxamide](/img/structure/B6061008.png)
![2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6061021.png)